4-Benzoyl-3-hydroxyphenyl acetate
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Overview
Description
4-Benzoyl-3-hydroxyphenyl acetate is an organic compound that belongs to the class of phenolic esters This compound is characterized by the presence of a benzoyl group attached to a hydroxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-3-hydroxyphenyl acetate typically involves the esterification of 4-benzoyl-3-hydroxyphenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-3-hydroxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are used for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-benzoyl-3-quinone acetate.
Reduction: Formation of 4-benzyl-3-hydroxyphenyl acetate.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
4-Benzoyl-3-hydroxyphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Benzoyl-3-hydroxyphenyl acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways such as the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation.
Comparison with Similar Compounds
4-Benzoylphenol: Lacks the acetate group but shares the benzoyl and phenol moieties.
3-Hydroxybenzyl acetate: Similar ester structure but with a benzyl group instead of a benzoyl group.
Uniqueness: 4-Benzoyl-3-hydroxyphenyl acetate is unique due to the combination of its benzoyl and hydroxyphenyl acetate groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
18803-24-2 |
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Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(4-benzoyl-3-hydroxyphenyl) acetate |
InChI |
InChI=1S/C15H12O4/c1-10(16)19-12-7-8-13(14(17)9-12)15(18)11-5-3-2-4-6-11/h2-9,17H,1H3 |
InChI Key |
LDWPBRGCKKYGHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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